molecular formula C10H16N2O2 B1344989 ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate CAS No. 1172037-22-7

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B1344989
CAS No.: 1172037-22-7
M. Wt: 196.25 g/mol
InChI Key: RYZXOZWWEVSPNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is a pyrazole-derived ester compound characterized by a 4-methyl-substituted pyrazole ring linked to a butanoate ester group. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with structural variations influencing properties such as bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name

ethyl 2-(4-methylpyrazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZXOZWWEVSPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of ethyl acetoacetate with 4-methylhydrazine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate, it is compared below with analogous pyrazole-containing esters, focusing on substituent effects and molecular properties.

Ethyl 4-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate (CAS 1956379-36-4)

This compound shares a pyrazole core and ester functionality but differs in substituent position and composition (Table 1).

Table 1: Structural and Functional Comparison

Property This compound Ethyl 4-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoate
Molecular Formula C₁₀H₁₆N₂O₂ C₁₁H₁₅F₃N₂O₂
Substituents on Pyrazole 4-Methyl 4-Methyl, 3-Trifluoromethyl
Ester Position Position 2 of butanoate chain Position 4 of butanoate chain
Key Functional Groups Ester, pyrazole Ester, pyrazole, trifluoromethyl

Key Differences and Implications:

Ester Positional Isomerism: The shift in ester position (C-2 vs. C-4) alters steric and electronic environments, which may influence reactivity in hydrolysis or interactions with biological targets.

Molecular Weight and Polarity: The Parchem compound’s higher molecular weight (270.25 g/mol vs. ~196.25 g/mol for the target compound) and fluorine content reduce aqueous solubility, a critical factor in pharmacokinetics .

Biological Activity

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a butanoate group. Its molecular formula is C10H15N2O2C_{10}H_{15}N_2O_2, and it has a molar mass of approximately 197.24 g/mol. The compound's structure allows for various interactions with biological targets, making it a versatile candidate for drug development.

Biological Activity

1. Pharmacological Properties

This compound exhibits several notable pharmacological properties:

  • Anti-inflammatory : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antimicrobial : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Analgesic : Similar to other pyrazole derivatives, it may exhibit analgesic effects, providing relief from pain through its action on pain pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryCOX enzyme inhibition
AntimicrobialInhibition of bacterial growth
AnalgesicModulation of pain pathways

The mechanism of action for this compound primarily involves interactions with specific enzymes and receptors:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
  • Receptor Modulation : The compound may also interact with various receptors involved in pain perception and inflammatory responses, although specific receptor targets require further investigation.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in animal models. Results demonstrated a significant reduction in edema and inflammatory markers compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial effects of the compound against several bacterial strains. This compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel bioactive compounds. Its derivatives are being explored for their potential therapeutic applications, including:

  • Development of new anti-inflammatory drugs.
  • Formulation of antimicrobial agents targeting resistant bacterial strains.

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